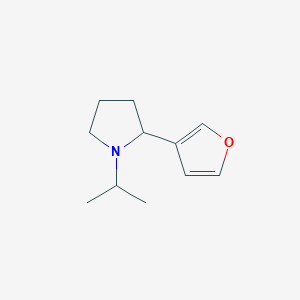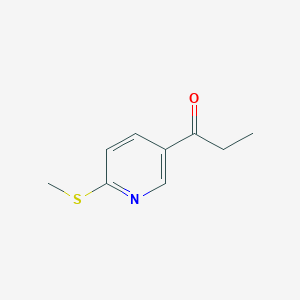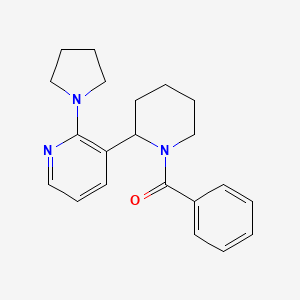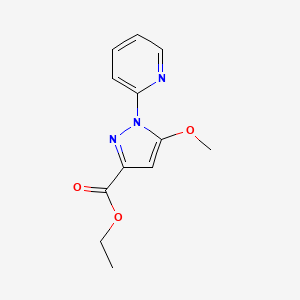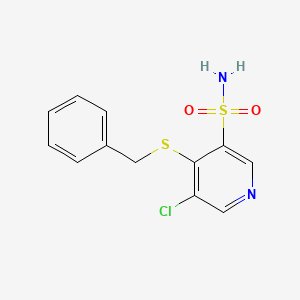
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical drugs.
Industry: May be used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 4-Amino-5-fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
Uniqueness
The presence of the bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring may confer unique chemical and biological properties to 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1416438-79-3 |
|---|---|
Fórmula molecular |
C11H10BrN3O2 |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-9-5-3-2-4-8(9)15-6-7(12)10(13)14-11(15)16/h2-6H,1H3,(H2,13,14,16) |
Clave InChI |
DFZLVLPTNGORIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C=C(C(=NC2=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



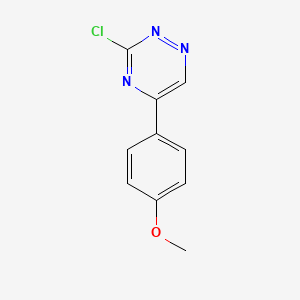
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
